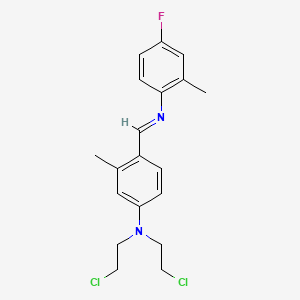

o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro-

Descripción

o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro-: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including an amino group, a benzylidene group, and a fluoro substituent, which contribute to its diverse reactivity and utility.

Propiedades

Número CAS |

2024-08-0 |

|---|---|

Fórmula molecular |

C19H21Cl2FN2 |

Peso molecular |

367.3 g/mol |

Nombre IUPAC |

N,N-bis(2-chloroethyl)-4-[(4-fluoro-2-methylphenyl)iminomethyl]-3-methylaniline |

InChI |

InChI=1S/C19H21Cl2FN2/c1-14-12-18(24(9-7-20)10-8-21)5-3-16(14)13-23-19-6-4-17(22)11-15(19)2/h3-6,11-13H,7-10H2,1-2H3 |

Clave InChI |

ZTXBAJPMKRLEOQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NC2=C(C=C(C=C2)F)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- typically involves multiple steps, starting with the preparation of o-toluidine derivatives. One common method involves the formation of N-silylated o-toluidine by treating o-toluidine with a stoichiometric quantity of n-BuLi, followed by quenching with chlorotrimethylsilane

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The benzylidene group can be reduced to yield the corresponding benzylamine.

Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to benzylamine derivatives.

Substitution: Introduction of various nucleophiles at the fluoro position.

Aplicaciones Científicas De Investigación

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and probes for studying biochemical pathways.

Industry: In the industrial sector, this compound is explored for its use in the synthesis of specialty chemicals and advanced materials with unique properties.

Mecanismo De Acción

The mechanism by which o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- exerts its effects involves interactions with various molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of DNA function. The fluoro substituent can enhance the compound’s binding affinity to specific targets, thereby modulating its biological activity.

Comparación Con Compuestos Similares

o-Toluidine: A simpler analog without the bis(2-chloroethyl)amino and benzylidene groups.

p-Fluoroaniline: Contains the fluoro substituent but lacks the complex functionalization seen in the target compound.

N-(2-Chloroethyl)-N-methyl-2-nitroaniline: Shares the chloroethyl group but differs in the overall structure and functional groups.

Uniqueness: The unique combination of functional groups in o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- imparts distinct reactivity and potential applications that are not observed in simpler analogs. The presence of the bis(2-chloroethyl)amino group, in particular, provides opportunities for covalent modification of biomolecules, making it a valuable tool in medicinal chemistry and biochemical research.

Actividad Biológica

The compound o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be broken down into its key components:

- o-Toluidine (2-methylbenzenamine) : A known aromatic amine with established biological activity.

- Bis(2-chloroethyl)amino group : Commonly associated with alkylating agents used in cancer therapy.

- Fluorinated moiety : Often enhances biological activity and metabolic stability.

Anticancer Properties

The primary area of interest for this compound lies in its anticancer properties, attributed to the bis(2-chloroethyl)amino group which is known for its ability to form cross-links in DNA, thereby inhibiting cell division and promoting apoptosis in cancer cells.

-

Mechanism of Action :

- The bis(2-chloroethyl)amino group acts as an alkylating agent, leading to the formation of DNA cross-links. This process prevents DNA replication and transcription, ultimately inducing cell death.

- Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines including lymphocytic leukemia and solid tumors .

-

Case Studies :

- A study evaluated the antitumor activity of related compounds and found that those containing the bis(2-chloroethyl)amine exhibited potent activity against P-388 lymphocytic leukemia .

- Another investigation into fluorinated analogues demonstrated enhanced cytotoxicity in cancer cell lines when compared to their non-fluorinated counterparts .

Synthesis

The synthesis of o-Toluidine derivatives generally involves multi-step organic reactions. The following table summarizes a typical synthetic route:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | o-Toluidine + p-fluorobenzaldehyde | Formation of Schiff base |

| 2 | Addition of bis(2-chloroethyl)amine | Alkylation reaction |

| 3 | Purification (e.g., recrystallization) | Final product |

Toxicity and Safety Profile

While the anticancer potential is promising, the toxicity profile of o-Toluidine and its derivatives must be carefully considered. Historical data indicate that exposure to o-Toluidine is associated with carcinogenic effects in humans .

- Carcinogenicity Studies :

- The International Agency for Research on Cancer (IARC) classifies o-Toluidine as possibly carcinogenic to humans based on sufficient evidence from animal studies showing it induces tumors .

- Long-term exposure studies have shown a correlation between occupational exposure to o-Toluidine and increased incidences of bladder cancer among workers .

Fluorination Effects

The introduction of fluorine atoms into organic compounds has been shown to enhance their biological activity. Research indicates that fluorinated derivatives often exhibit improved pharmacokinetic properties, including increased bioavailability and metabolic stability .

Q & A

Q. What are the recommended synthetic routes for preparing derivatives of o-Toluidine, such as N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro-?

- Methodological Answer : Acylation and cyclization are critical steps. For example, fluoroacetyl chloride reacts with intermediates like N-(2-amino-5-nitrobenzoyl)-o-toluidine in tetrahydrofuran (THF) using pyridine as a catalyst, yielding fluorinated derivatives . Subsequent cyclization under reflux with acetic anhydride produces quinazolinone structures . Key parameters include reaction time (2.5–24 hours), temperature (ice cooling to room temperature), and purification via filtration and washing .

Q. What safety protocols are essential when handling o-Toluidine derivatives in laboratory settings?

- Methodological Answer : o-Toluidine is a Group 1 carcinogen (IARC) with occupational exposure limits ≤100 ppb . Use fume hoods, PPE (gloves, lab coats), and closed systems to minimize inhalation/skin contact. Implement biological monitoring (blood/urine tests for methemoglobinemia and DNA adducts) . Substitute with m- or p-toluidine where possible to mitigate carcinogenic risk .

Advanced Research Questions

Q. How do substituents (e.g., p-fluoro, p-methoxy) influence the cytotoxic activity of o-Toluidine derivatives?

- Methodological Answer : Substituents enhance lipophilicity and electronic effects, impacting bioactivity. For example, p-fluoro and p-methoxy groups in N-4-methoxybenzoyl-N’-(4-fluorophenyl)thiourea increase cytotoxicity by improving membrane permeability and binding affinity to cellular targets . Comparative studies using SAR (Structure-Activity Relationship) models and in vitro assays (e.g., MTT on cancer cell lines) are recommended to quantify substituent effects .

Q. How should researchers resolve contradictions in carcinogenicity classification data for o-Toluidine derivatives?

- Methodological Answer : Conflicting classifications (e.g., IARC Group 1 vs. earlier Group 2A) arise from epidemiological variability. Reanalyze cohort studies with adjusted confounders (e.g., smoking, co-exposure to aniline) using meta-analytical tools . Validate findings via rodent models (e.g., bladder carcinogenesis in F-344 rats) and genotoxicity assays (DNA adduct quantification via LC-MS) .

Q. What chromatographic methods are effective for separating stereoisomers in fluorinated o-Toluidine derivatives?

- Methodological Answer : High-performance ligand-exchange chromatography (HPLEC) on chiral sorbents like ChiraiProCu=Si100 resolves isomers (e.g., 2S,3S vs. 2R,3R configurations) in amino acid analogs. Optimize mobile phase composition (aqueous Cu²⁺ buffers) and column temperature (25–40°C) for baseline separation . Confirm enantiomeric purity via circular dichroism (CD) or NMR .

Q. Can o-Toluidine be substituted in electrochemical applications without compromising performance?

- Methodological Answer : Alternatives include m-toluidine for polymer coatings or corrosion inhibitors. Test substitution efficacy via cyclic voltammetry (e.g., redox stability in 0.1 M H₂SO₄) and impedance spectroscopy. For example, natural inhibitors (e.g., plant extracts) offer eco-friendly alternatives but require comparative studies on inhibition efficiency (%) and adsorption isotherms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.